Beta-Ergocryptin
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Neurotransmitter-Aktivität
Beta-Ergocryptin, wie andere Mutterkornalkaloide, hat aufgrund seiner strukturellen Ähnlichkeit zu Neurotransmittern einen signifikanten Einfluss auf das zentrale Nervensystem von Säugetieren . Dies macht es zu einem interessanten Gegenstand in der neurowissenschaftlichen Forschung.
Dopamin-Agonisten-Aktivität
Die Bromierung von Ergocryptin in der 2-Position (2-Brom-Ergocryptin) erhöht die Dopamin-Agonisten-Aktivität stark . Diese Eigenschaft wird bei der Behandlung bestimmter neurologischer Erkrankungen genutzt.
Behandlung von Hyperprolaktinämie
2-Brom-Ergocryptin, ein semisynthetisches Derivat von Ergocryptin, wird zur Behandlung von Hyperprolaktinämie verwendet . Hyperprolaktinämie ist ein Zustand, der durch höhere als normale Spiegel des Hormons Prolaktin im Blut gekennzeichnet ist.
Behandlung von Parkinsonismus
Bromocriptin (2-Brom-Ergocryptin) wird als Bestandteil der Behandlung von Parkinsonismus verwendet . Parkinsonismus ist ein neurologisches Syndrom, das durch Tremor, Bradykinese, Rigor und posturale Instabilität gekennzeichnet ist.
Behandlung von Prolaktinomen
Bromocriptin oder das stark substituierte Dihydrolysergsäureamid Cabergolin werden zur Behandlung von Prolaktinomen verwendet . Ein Prolaktinom ist ein gutartiges Adenom der Hypophyse.
Mykotoxin-Analyse
This compound ist eines der Mutterkornalkaloide, die in Getreideprodukten und Futtermitteln mit LC-MS/MS bestimmt werden können . Dies ist wichtig für die Lebensmittelsicherheit, da Mutterkornalkaloide aufgrund der schweren toxischen Wirkungen von Mutterkorn-kontaminierten Getreiden auf die menschliche und tierische Gesundheit als Mykotoxine betrachtet werden .
Wirkmechanismus
Beta-Ergocryptine, also known as 5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione, is a natural ergot alkaloid . It has a complex mechanism of action that involves interaction with multiple targets, biochemical pathways, and environmental factors.
Target of Action
The primary targets of beta-Ergocryptine are yet to be fully identified. It is known that ergot alkaloids, the class of compounds to which beta-ergocryptine belongs, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .
Mode of Action
The exact mode of action of beta-Ergocryptine is not fully understood. It is believed to interact with its targets in a way that mimics the action of certain neurotransmitters. This interaction leads to changes in the activity of the targets, which can have various downstream effects .
Biochemical Pathways
Beta-Ergocryptine is involved in several biochemical pathways. The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .
Pharmacokinetics
As an ergot alkaloid, it is likely to have complex pharmacokinetics that can be influenced by various factors, including the route of administration, the presence of other drugs, and individual patient characteristics .
Result of Action
The molecular and cellular effects of beta-Ergocryptine’s action are diverse and depend on the specific targets and pathways involved. Given its structural similarity to neurotransmitters, it can have significant effects on neuronal activity and can influence various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of beta-Ergocryptine. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, individual patient characteristics, such as age, sex, and health status, can also influence its effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Beta-Ergocryptine is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of indole alkaloids As an ergot alkaloid, it is involved in various biochemical reactions
Metabolic Pathways
Beta-Ergocryptine is involved in the biosynthetic pathways that start with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP)
Eigenschaften
IUPAC Name |
N-(7-butan-2-yl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXOXLDOMRDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20315-46-2 | |
Record name | 5'α(S)-sec-butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Ergocryptine interact with the body and what are the downstream effects?
A1: Beta-Ergocryptine, a component of dihydroergotoxine, primarily interacts with the central nervous system, specifically targeting monoaminergic neurotransmitter systems. [] While its exact mechanism of action remains under investigation, research suggests that it may compensate for both hyperactivity and deficits within the adrenergic, serotonergic, and dopaminergic systems. [] This modulation of neurotransmitter activity is thought to contribute to its potential cognitive-enhancing effects observed in animal models and some human studies. [] Notably, dihydroergocornine, another component of dihydroergotoxine, has been shown to enhance the primary antibody response in mice, suggesting potential immunomodulatory effects of ergot alkaloids. []
Q2: What is the structural characterization of beta-Ergocryptine?
A2: Beta-Ergocryptine, also known as 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione, is an ergot alkaloid. Unfortunately, the provided research excerpts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.
Q3: How can I determine the levels of beta-Ergocryptine in food products?
A3: A sensitive method for quantifying beta-Ergocryptine in food, especially cereal products, involves a multi-step process. [] It starts with extracting the compound from the food matrix, followed by purification using a modified Extrelut method. [] The purified extract is then analyzed using high-pressure liquid chromatography (HPLC) to identify and quantify beta-Ergocryptine. [] Confirmation of the findings can be achieved through thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS). []
Q4: What are the limitations of existing research on beta-Ergocryptine's therapeutic potential for age-related cognitive decline?
A5: Despite its long history of clinical use, the precise role of beta-Ergocryptine, as part of dihydroergotoxine, in managing age-related cognitive decline remains unclear. [] Although some studies have reported positive effects on cognitive function, these findings are subject to debate due to inconsistencies in study design, including variations in patient populations and cognitive assessments used. [] Additionally, comparisons with newer centrally acting agents are limited. [] Further research with standardized methodologies and head-to-head comparisons is crucial to ascertain the true clinical relevance of beta-Ergocryptine for cognitive decline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.